molecular formula C9H7ClN2 B14029327 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile

Cat. No.: B14029327
M. Wt: 178.62 g/mol
InChI Key: QWTGRQZQTMZEEK-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile is a heterocyclic compound that features a chloro substituent and a nitrile group on a cyclopenta[B]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is catalyzed by sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide . Another method involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile is unique due to the presence of both a chloro substituent and a nitrile group on the cyclopenta[B]pyridine ring system. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile

InChI

InChI=1S/C9H7ClN2/c10-9-4-6(5-11)7-2-1-3-8(7)12-9/h4H,1-3H2

InChI Key

QWTGRQZQTMZEEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C=C2C#N)Cl

Origin of Product

United States

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